molecular formula C4H5N3O2S B12828209 2-Hydrazinylthiazole-4-carboxylic acid

2-Hydrazinylthiazole-4-carboxylic acid

Cat. No.: B12828209
M. Wt: 159.17 g/mol
InChI Key: FZISXJSIHYXYEM-UHFFFAOYSA-N
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Description

2-Hydrazinylthiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both hydrazinyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylthiazole-4-carboxylic acid typically involves the reaction of thiosemicarbazide with α-haloketones under acidic or basic conditions. One common method includes the cyclization of thiosemicarbazide with α-bromoacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include azo derivatives, alcohols, aldehydes, and various substituted thiazole derivatives. These products can have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Due to its biological activity, it is being explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinylthiazole-4-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins by binding to specific enzymes. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carboxylic acid: Lacks the hydrazinyl group but shares the thiazole ring structure.

    2-Aminothiazole-4-carboxylic acid: Contains an amino group instead of a hydrazinyl group.

    2-Hydrazinylthiazole: Lacks the carboxylic acid group but contains the hydrazinyl group.

Uniqueness

2-Hydrazinylthiazole-4-carboxylic acid is unique due to the presence of both hydrazinyl and carboxylic acid functional groups, which allow for a wide range of chemical modifications and reactions

Properties

Molecular Formula

C4H5N3O2S

Molecular Weight

159.17 g/mol

IUPAC Name

2-hydrazinyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C4H5N3O2S/c5-7-4-6-2(1-10-4)3(8)9/h1H,5H2,(H,6,7)(H,8,9)

InChI Key

FZISXJSIHYXYEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)NN)C(=O)O

Origin of Product

United States

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